molecular formula C6H7NO2S2 B1606446 Benzenesulfonamide, p-mercapto- CAS No. 64058-62-4

Benzenesulfonamide, p-mercapto-

Cat. No.: B1606446
CAS No.: 64058-62-4
M. Wt: 189.3 g/mol
InChI Key: FBAKLWSUNAWWQT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, p-mercapto-, is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, with a mercapto group (–SH) at the para position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as an inhibitor of various enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives often involves the sulfonylation of aniline derivatives with sulfonyl chlorides. For benzenesulfonamide, p-mercapto-, a typical synthetic route includes the reaction of p-mercaptoaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives typically involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, p-mercapto-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, p-mercapto-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, p-mercapto-, primarily involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, p-mercapto-, is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other sulfonamides may not be as effective .

Properties

IUPAC Name

4-sulfanylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAKLWSUNAWWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214231
Record name Benzenesulfonamide, p-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64058-62-4
Record name Benzenesulfonamide, 4-mercapto-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64058-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, p-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, p-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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